

# Unveiling the Biological Profile of MeLAB: A Technical Overview

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## Compound of Interest

Compound Name: MeLAB

Cat. No.: B15211869

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Disclaimer: The compound "**MeLAB**" is identified in the PubChem database as N-Methyl-1,4-dideoxy-1,4-imino-L-arabinitol (CAS: 117894-12-9). However, a comprehensive review of the scientific literature reveals a significant scarcity of specific biological activity data for this N-methylated derivative. The following technical guide has been constructed by leveraging data from its parent compound, 1,4-dideoxy-1,4-imino-L-arabinitol (LAB), and its enantiomer, 1,4-dideoxy-1,4-imino-D-arabinitol (DAB). These compounds belong to the iminosugar class, which are known for their potent glycosidase inhibitory activity. This document serves as a detailed guide to the likely biological activities of **MeLAB**, based on the established profiles of its close structural analogs.

## Core Concept: Iminosugar-Mediated Enzyme Inhibition

**MeLAB**, as a polyhydroxylated pyrrolidine, is structurally analogous to monosaccharides. This mimicry allows it to bind to the active sites of carbohydrate-processing enzymes, particularly glycosidases. The presence of a nitrogen atom in the ring, in place of the endocyclic oxygen of a true sugar, is key to its inhibitory mechanism. This nitrogen is typically protonated at physiological pH, leading to a cationic species that can interact strongly with anionic residues (e.g., aspartate, glutamate) in the enzyme's active site, thereby disrupting the catalytic process.

The primary biological activity of **MeLAB** and its analogs is the inhibition of glycoside hydrolases, enzymes that catalyze the cleavage of glycosidic bonds. This inhibition can have profound physiological effects, making these compounds valuable tools for research and

potential therapeutic agents for conditions such as diabetes, viral infections, and lysosomal storage diseases.

## Quantitative Biological Activity Data

The following tables summarize the quantitative inhibitory data available for analogs of **MeLAB**. It is important to note that the specific activity of **MeLAB** may differ, but these values provide a strong indication of its potential targets and potency.

**Table 1: Glycosidase Inhibition by LAB Derivatives**

Compound	Enzyme Target	Enzyme Source	IC50 (μM)	Reference
α-1-C-Butyl-LAB	Maltase	Intestinal	0.13	[1][2]
α-1-C-Butyl-LAB	Sucrase	Intestinal	0.032	[1][2]
α-1-C-Butyl-LAB	Isomaltase	Intestinal	4.7	[1][2]

**Table 2: Glycosidase Inhibition by DAB**

Compound	Enzyme Target	Enzyme Source	Ki (nM)	Inhibition Mode	Reference
DAB	Glycogen Phosphorylase	Mammalian	~400	Uncompetitive/Noncompetitive	[3]

**Table 3: Glycosidase Inhibition by DAB Analogues**

Compound	Enzyme Target	Ki (μM)	Reference
DAB Analogue 4Cl	α-Mannosidase	0.23 - 1.4	[4][5]
DAB Analogue 5Cl	α-Mannosidase	0.23 - 1.4	[4][5]

**Table 4: Glycosidase Inhibition by the Parent Imino-L-arabinitol**

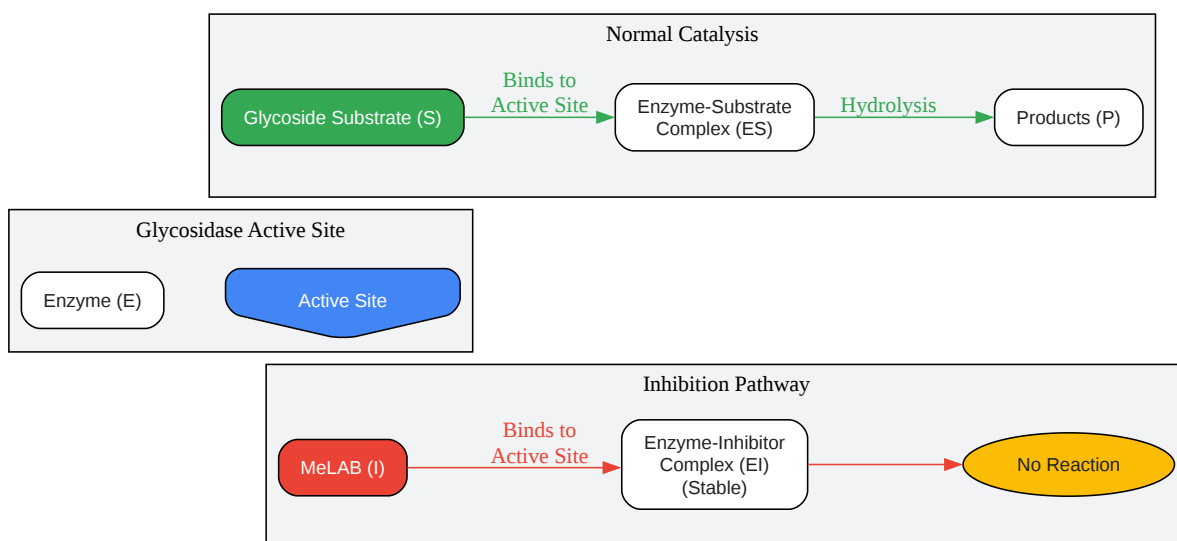
Compound	Enzyme Target	Enzyme Source	Inhibition Mode	Reference
1,4-dideoxy-1,4-imino-L-arabinitol	$\alpha$ -L-arabinofuranosidase III	Monilinia fructigena	Competitive	<a href="#">[6]</a> <a href="#">[7]</a>

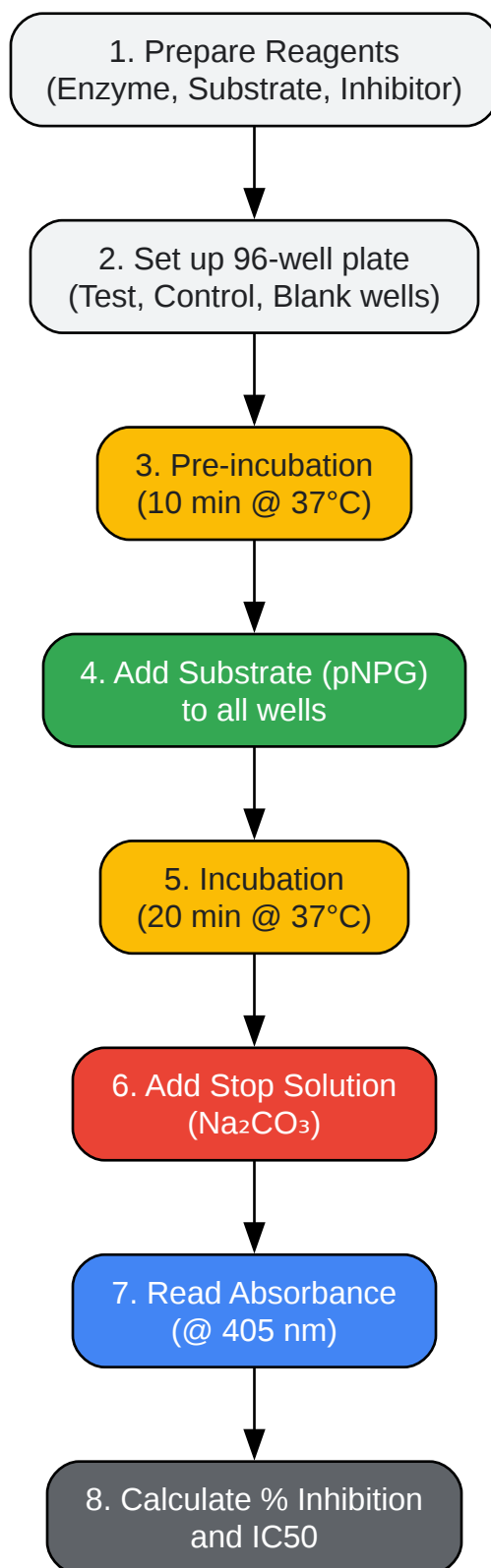
## Mechanism of Action and Signaling Pathways

The primary mechanism of action for **MeLAB** and its analogs is direct enzyme inhibition. These compounds do not typically modulate complex intracellular signaling cascades but rather act as competitive or non-competitive inhibitors of specific enzymes involved in carbohydrate metabolism.

## Glycosidase Inhibition

Iminosugars like LAB and DAB act as transition-state analogs for the glycosidase-catalyzed hydrolysis of glycosidic bonds. The protonated ring nitrogen mimics the charge development in the transition state of the natural substrate, allowing for tight binding to the enzyme's active site and preventing the catalytic cycle from proceeding.





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